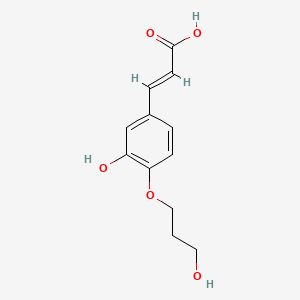
(E)-3-(3-Hydroxy-4-(3-hydroxypropoxy)phenyl)acrylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3-Hydroxy-4-(3-hydroxypropoxy)phenyl)acrylic Acid is an organic compound that belongs to the class of phenolic acids This compound is characterized by the presence of a phenyl ring substituted with hydroxy and hydroxypropoxy groups, along with an acrylic acid moiety
Vorbereitungsmethoden
The synthesis of (E)-3-(3-Hydroxy-4-(3-hydroxypropoxy)phenyl)acrylic Acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxyphenylacrylic acid and 3-chloropropanol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Synthetic Route: The 3-chloropropanol is reacted with 3-hydroxyphenylacrylic acid to form the desired product through a nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.
Analyse Chemischer Reaktionen
(E)-3-(3-Hydroxy-4-(3-hydroxypropoxy)phenyl)acrylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenolic hydroxyl groups can be substituted with other functional groups using reagents like halogens or sulfonic acids.
Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(E)-3-(3-Hydroxy-4-(3-hydroxypropoxy)phenyl)acrylic Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals, coatings, and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of (E)-3-(3-Hydroxy-4-(3-hydroxypropoxy)phenyl)acrylic Acid involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate oxidative stress, enzyme activity, and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
(E)-3-(3-Hydroxy-4-(3-hydroxypropoxy)phenyl)acrylic Acid can be compared with other phenolic acids such as:
Caffeic Acid: Known for its antioxidant properties, caffeic acid has a similar phenolic structure but lacks the hydroxypropoxy group.
Ferulic Acid: Another phenolic acid with antioxidant and anti-inflammatory properties, ferulic acid has a methoxy group instead of the hydroxypropoxy group.
Gallic Acid: A trihydroxybenzoic acid with strong antioxidant activity, gallic acid differs in having three hydroxyl groups directly attached to the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H14O5 |
|---|---|
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
(E)-3-[3-hydroxy-4-(3-hydroxypropoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H14O5/c13-6-1-7-17-11-4-2-9(8-10(11)14)3-5-12(15)16/h2-5,8,13-14H,1,6-7H2,(H,15,16)/b5-3+ |
InChI-Schlüssel |
UXYGCVISCRXFDY-HWKANZROSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)O)OCCCO |
Kanonische SMILES |
C1=CC(=C(C=C1C=CC(=O)O)O)OCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



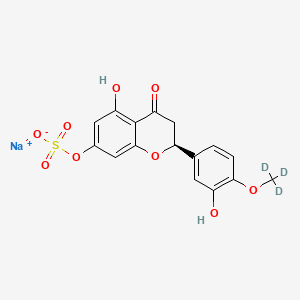
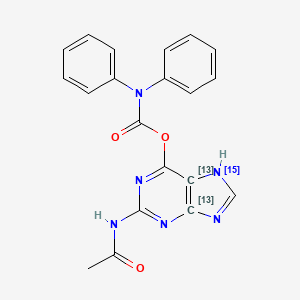
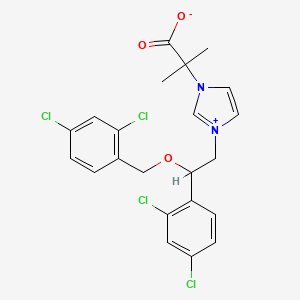



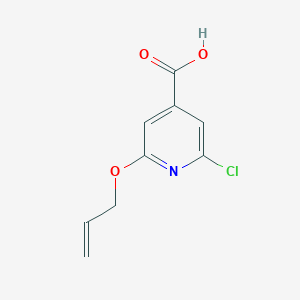
![1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]pyridine-4-ol](/img/structure/B13845172.png)
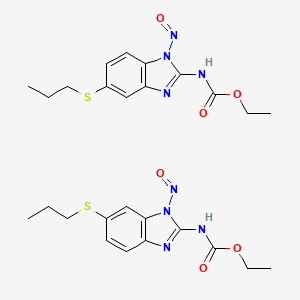
![6-[(5R)-5-benzamidocyclohex-1-en-1-yl]-3-[(1-methyl-1H-pyrazol-4-yl)amino]pyrazine-2-carboxamide](/img/structure/B13845181.png)

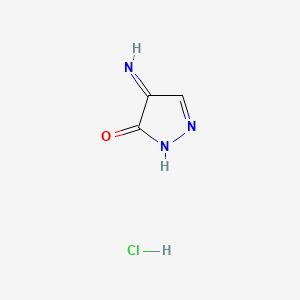
![[1-(4-Aminophenyl)cyclohexyl]methanol](/img/structure/B13845213.png)
